4-Hexadecyloxy-meta-anisic acid
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Overview
Description
4-Hexadecyloxy-meta-anisic acid is an organic compound with the molecular formula C24H40O4 and a molecular weight of 392.584 g/mol It is a derivative of anisic acid, specifically meta-anisic acid, with a hexadecyloxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexadecyloxy-meta-anisic acid typically involves the etherification of meta-anisic acid with a hexadecanol derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ether bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Hexadecyloxy-meta-anisic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Hexadecyloxy-meta-anisic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hexadecyloxy-meta-anisic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Hexadecyloxy-meta-anisic acid can be compared with other similar compounds, such as:
- 4-Hexadecyloxy-3-methoxycinnamic acid
- 4-Hexadecyloxy-meta-anisaldehyde
- 2-(Hexadecyloxy)-p-anisic acid
- 3-Hexadecyloxy-4-nitrobenzoic acid
These compounds share structural similarities but differ in their functional groups and chemical properties. The unique hexadecyloxy group in this compound imparts distinct characteristics, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5693-28-7 |
---|---|
Molecular Formula |
C24H40O4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-hexadecoxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C24H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-22-18-17-21(24(25)26)20-23(22)27-2/h17-18,20H,3-16,19H2,1-2H3,(H,25,26) |
InChI Key |
YBSNREBDSRWHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
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